molecular formula C16H17IN2O3S B3549127 N~2~-benzyl-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-benzyl-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3549127
M. Wt: 444.3 g/mol
InChI Key: JBEMRHPJEKBTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a compound that has gained significant attention among scientists due to its potential applications in scientific research. This compound is commonly referred to as BIMSG, and it has been synthesized through various methods.

Mechanism of Action

BIMSG exerts its effects by binding to glycine receptors, which are found in the central nervous system. This binding results in the activation of chloride channels, which leads to the hyperpolarization of cells and the inhibition of neurotransmitter release. BIMSG has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
BIMSG has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of synaptic transmission, and the activation of caspase-3 and -9. Additionally, BIMSG has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BIMSG in lab experiments is its specificity for glycine receptors, which allows for the selective modulation of synaptic transmission. Additionally, BIMSG has been shown to have low toxicity in animal models. However, one of the limitations of using BIMSG is its limited solubility in aqueous solutions, which can make it challenging to study its effects in vitro.

Future Directions

There are several future directions for research on BIMSG, including the development of more efficient synthesis methods, the study of its effects on different types of cancer cells, and the investigation of its potential therapeutic applications in neurological disorders. Additionally, future research could focus on the optimization of BIMSG's pharmacokinetic properties to improve its efficacy in vivo.

Scientific Research Applications

BIMSG has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, BIMSG has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been used in neuroscience research to study the role of glycine receptors in synaptic transmission. Additionally, BIMSG has been used in drug discovery research to develop new drugs for the treatment of various diseases.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O3S/c1-23(21,22)19(11-13-5-3-2-4-6-13)12-16(20)18-15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEMRHPJEKBTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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